molecular formula C19H14FN3 B2905245 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-31-2

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2905245
CAS No.: 866132-31-2
M. Wt: 303.34
InChI Key: GEFIRRDIXWIWHF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its role as a protein kinase inhibitor (PKI) in targeted cancer therapy . This fused, rigid, and planar heterocyclic core is a versatile building block for designing potent bioactive agents, particularly for inhibiting kinases critical in cellular signalling pathways that are frequently disrupted in cancers . The structural motif allows for versatile modifications, and derivatives similar to this compound have been explored as structural analogs of nanomolar adenosine A2a receptor (A2a AR) antagonists, a promising strategy for developing new-generation anticancer agents . The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of purine, enabling it to compete with ATP for binding in the kinase domain, thereby disrupting the phosphorylation processes that drive uncontrolled cell proliferation . Researchers utilize such compounds for their potential antiproliferative effects against various cancer cell lines, including lung carcinoma and hepatocellular carcinoma, with activities observed in the low micromolar range . Efficient synthetic strategies for these heterocycles often involve cyclocondensation reactions, and the specific substitution pattern on this compound is designed to fine-tune its electronic properties, lipophilicity, and binding affinity to enhance its pharmacological profile and research value in drug discovery . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel targeted therapies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3/c1-13-2-4-14(5-3-13)16-10-21-19-18(11-22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIRRDIXWIWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde and 4-methylbenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a detailed comparison of 3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Position 3 and 6) Biological Target Key Activity Data Reference
Target Compound 3: 4-Fluorophenyl
6: 4-Methylphenyl
Not explicitly reported Not reported -
3-(4-Fluorophenyl)-6,7-dimethyl analog 3: 4-Fluorophenyl
6: 4-MeSO2Ph
COX-2 IC50 = 0.012 µM (COX-2)
Compound A (Byeon et al., 2022) Undisclosed EGFR (allosteric inhibitor) Nanomolar potency in NSCLC models
PHTPP (ESR2 antagonist) 3: 4-Hydroxyphenyl
5,7: CF3 groups
Estrogen receptor β (ESR2) Selective ESR2 antagonism
Dorsomorphin (BML-275) 3: Pyridin-4-yl
6: Phenol derivative
AMPK AMPK inhibitor (IC50 = ~109 nM)
Coumarin-pyrazolo[1,5-a]pyrimidine hybrid (7c) Coumarin-linked substituents Antitumor (HEPG2-1 cells) IC50 = 2.70 ± 0.28 µM

Key Insights from Structural Comparisons

Substituent-Driven Target Specificity :

  • The 4-fluorophenyl group at position 3 is a common feature in COX-2 inhibitors (e.g., ) and ESR2 antagonists (e.g., ). Fluorine’s electronegativity enhances binding interactions, while the methylphenyl group at position 6 may contribute to hydrophobic interactions or improved metabolic stability.
  • Aryl vs. Heteroaryl Substituents : Dorsomorphin’s pyridin-4-yl group at position 3 enables AMPK inhibition, demonstrating how heteroaryl substitutions can redirect activity toward kinase targets .

Role of Position 6 Modifications :

  • In the target compound, the 4-methylphenyl group at position 6 contrasts with the 4-methylsulfonylphenyl group in the COX-2 inhibitor . Sulfonyl groups are critical for COX-2 selectivity, suggesting the methylphenyl substitution in the target compound may favor alternative targets (e.g., kinases or TRK).

Comparison with Isomeric Scaffolds :

  • Pyrazolo[3,4-d]pyrimidines (e.g., sildenafil analogs) and pyrazolo[1,5-a]pyrimidines exhibit distinct binding modes due to nitrogen atom arrangement . The target compound’s [1,5-a] isomer allows for planar geometry, facilitating interactions with flat binding pockets (e.g., kinase ATP-binding sites) .

Synthetic Flexibility :

  • Combinatorial libraries of pyrazolo[1,5-a]pyrimidines (e.g., 3,6,7-substituted derivatives) highlight the scaffold’s adaptability for structure-activity relationship (SAR) optimization . The target compound’s substitutions align with trends favoring aromatic groups at positions 3 and 6 for enhanced potency.

Research Findings and Implications

  • Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with aryl substitutions show promise in overcoming EGFR resistance (e.g., compound A ) and inducing apoptosis in liver carcinoma (e.g., compound 7c ). The target compound’s fluorophenyl and methylphenyl groups may similarly enhance cytotoxicity or kinase inhibition.
  • Kinase Inhibition : Derivatives targeting EGFR, HER2, and B-Raf (e.g., ) suggest that the target compound could be optimized for dual kinase inhibition, leveraging its planar structure for ATP-binding site interactions.
  • TRK Inhibition : Evidence highlights pyrazolo[1,5-a]pyrimidines as frameworks for TRK inhibitors, with substituent tuning critical for overcoming clinical resistance .

Biological Activity

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure, featuring a fluorinated phenyl group and a methyl-substituted phenyl group, suggests significant potential for interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C16H14FN3C_{16}H_{14}FN_3, and its molecular weight is approximately 283.30 g/mol. The presence of the fluorine atom is expected to enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and target selectivity.

Antimycobacterial Activity

One of the primary areas of research for this compound is its potential as an inhibitor of mycobacterial ATP synthase , which positions it as a candidate for treating Mycobacterium tuberculosis infections. Studies have indicated that modifications on the phenyl rings can significantly affect binding efficiency and selectivity against various biological targets, making structure-activity relationship (SAR) studies essential for optimizing lead compounds .

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are known for their kinase inhibition properties. For instance, similar compounds have demonstrated the ability to inhibit kinases involved in tumor growth and proliferation. The unique combination of substituents in this compound may enhance its potency against specific kinases compared to unsubstituted analogs .

Structure-Activity Relationship Studies

The efficacy of this compound can be further understood through SAR studies. These studies have shown that:

  • Fluorination increases lipophilicity and membrane permeability.
  • Methyl substitution can enhance binding affinity to target proteins.
  • Variations in substituents can lead to significant differences in biological activity.

In Vitro Studies

In vitro studies have demonstrated that compounds within this class exhibit varying degrees of activity against cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .

In Vivo Studies

In vivo studies using xenograft models have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can lead to tumor regression without significant toxicity . Such findings underscore the therapeutic potential of these compounds in oncology.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Substituents Biological Activity
3-(Phenyl)-6-(Methyl)pyrazolo[1,5-a]pyrimidinePhenyl at position 3Anti-inflammatory
3-(4-Chlorophenyl)-6-(Methyl)pyrazolo[1,5-a]pyrimidineChlorophenyl at position 3Antimycobacterial
3-(Trifluoromethylphenyl)-6-(Phenyl)pyrazolo[1,5-a]pyrimidineTrifluoromethyl at position 3Anticancer

Q & A

Q. What are the established synthetic pathways for preparing pyrazolo[1,5-a]pyrimidine derivatives such as 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene-β-dicarbonyl derivatives. Multi-step routes are common, where intermediates are formed via acid-catalyzed cyclization or reactions with aryl aldehydes (e.g., 4-fluorobenzaldehyde). Temperature control (reflux conditions) and solvent selection (e.g., dimethylformamide) are critical for optimizing regioselectivity and yield .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

1H and 13C NMR spectroscopy are essential for confirming substituent positions and aromaticity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves complex stereochemistry. For example, in structurally similar compounds, NMR chemical shifts for fluorophenyl and methylphenyl groups are observed at δ 7.2–8.1 ppm (aromatic protons) and δ 2.3–2.5 ppm (methyl groups), respectively .

Q. What are the common biological targets explored for pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?

These compounds often target kinases, viral proteases, or G-protein-coupled receptors (GPCRs). For instance, fluorophenyl-substituted derivatives have shown inhibitory activity against viral replication pathways, likely due to interactions with viral polymerase active sites .

Q. How does the introduction of fluorophenyl groups influence the physicochemical properties of pyrazolo[1,5-a]pyrimidines?

Fluorine atoms enhance metabolic stability and membrane permeability via reduced basicity and increased lipophilicity. Substituents like 4-fluorophenyl also minimize steric hindrance, enabling better binding to planar active sites in enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous pyrazolo[1,5-a]pyrimidines?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., fixed IC50 measurement conditions) and orthogonal validation methods (e.g., surface plasmon resonance for binding kinetics) are recommended. Molecular docking studies can further reconcile differences by modeling steric and electronic interactions .

Q. What strategies improve regioselectivity during the synthesis of poly-substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity is controlled through directing groups (e.g., electron-withdrawing substituents on pyrazole precursors) or catalyst screening (e.g., Lewis acids like ZnCl2). Computational tools (DFT calculations) predict favorable reaction pathways by analyzing transition-state energies .

Q. How can kinetic studies elucidate the mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives targeting enzymes?

Pre-steady-state kinetic assays (e.g., stopped-flow spectroscopy) measure binding rates, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For example, time-dependent inhibition curves may reveal covalent or non-competitive binding modes .

Q. What role do molecular docking and dynamics simulations play in optimizing pyrazolo[1,5-a]pyrimidine derivatives for specific targets?

Docking identifies key binding residues (e.g., hydrogen bonds with fluorophenyl groups), while molecular dynamics (MD) simulations assess stability over time. For viral targets, simulations at physiological pH and ionic strength improve predictive accuracy .

Q. How can researchers address low solubility issues in pyrazolo[1,5-a]pyrimidine derivatives during in vitro assays?

Co-solvents (DMSO) or formulation with cyclodextrins enhance solubility. Structural modifications, such as introducing polar groups (e.g., morpholinoethyl chains), balance hydrophilicity without compromising activity .

Q. What experimental approaches validate the selectivity of pyrazolo[1,5-a]pyrimidines across related enzyme isoforms?

Panel screening against isoform-specific assays (e.g., kinase isoform profiling) and crystallographic comparison of binding pockets are critical. For example, trifluoromethyl groups may selectively occupy hydrophobic subpockets in one isoform but not others .

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